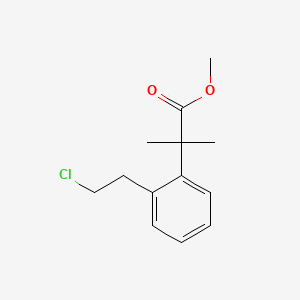
Methyl 2-(2-(2-Chloroethyl)phenyl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(2-Chloroethyl)phenyl)-2-methylpropanoate is an organic compound with a complex structure It is a derivative of propanoate and contains a chloroethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2-Chloroethyl)phenyl)-2-methylpropanoate typically involves the reaction of 2-(2-Chloroethyl)phenylacetic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:
Starting Material: 2-(2-Chloroethyl)phenylacetic acid
Reagent: Methanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Reaction Conditions: Reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2-Chloroethyl)phenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-(2-(2-Chloroethyl)phenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(2-Chloroethyl)phenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-(2-Bromoethyl)phenyl)-2-methylpropanoate
- Methyl 2-(2-(2-Iodoethyl)phenyl)-2-methylpropanoate
- Methyl 2-(2-(2-Fluoroethyl)phenyl)-2-methylpropanoate
Uniqueness
Methyl 2-(2-(2-Chloroethyl)phenyl)-2-methylpropanoate is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential biological activity compared to its bromo, iodo, and fluoro analogs. The chloro group is less reactive than bromo and iodo but more reactive than fluoro, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H17ClO2 |
|---|---|
Molecular Weight |
240.72 g/mol |
IUPAC Name |
methyl 2-[2-(2-chloroethyl)phenyl]-2-methylpropanoate |
InChI |
InChI=1S/C13H17ClO2/c1-13(2,12(15)16-3)11-7-5-4-6-10(11)8-9-14/h4-7H,8-9H2,1-3H3 |
InChI Key |
KYBVBAHWRHKJFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCCl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















